molecular formula C₄₆H₅₇Cl₂N₅O₈ B1152745 2-Chloro Proglumetacin

2-Chloro Proglumetacin

Cat. No.: B1152745
M. Wt: 878.88
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro Proglumetacin is a chemically modified derivative of Proglumetacin (CAS 57132-53-3), a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₄₆H₅₈ClN₅O₈ and a molecular weight of 844.43 g/mol . The compound is characterized by a 2-chloro substitution on its pyrimidine ring, a structural alteration aimed at enhancing pharmacological properties such as anti-inflammatory efficacy or metabolic stability . While Proglumetacin itself is a white to off-white crystalline powder with established use in treating osteoarthritis (OA), sports-induced injuries (e.g., tennis elbow), and post-surgical ectopic ossification prophylaxis , the 2-chloro derivative’s specific applications remain under investigation.

Properties

Molecular Formula

C₄₆H₅₇Cl₂N₅O₈

Molecular Weight

878.88

Synonyms

3-(4-(2-(2-(1-(2,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl)piperazin-1-yl)propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;  o-Chloro Proglumetacin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Series

2-Chloro Proglumetacin belongs to a family of pyrimidine-based NSAIDs. Key structural analogues include:

  • Proglumetacin (Parent Compound) : Lacks the 2-chloro substitution, instead featuring a hydrogen or alternative functional group at the 2-position.
  • Derivatives 15a-e : Synthesized via displacement of the 2-chloro group in intermediate pyrimidine structures with aryl amines, followed by deprotection and acryloylation .
Table 1: Structural and Functional Comparison
Compound Substituent at 2-Position Molecular Formula Key Applications/Effects
Proglumetacin H or other group C₄₆H₅₈ClN₅O₈ OA, sports injuries, post-surgical prophylaxis
2-Chloro Proglumetacin Cl Not explicitly provided Hypothesized enhanced NSAID activity
Derivatives 15a-e Aryl amines Variable (e.g., 15a: R=Ph) Investigational anti-inflammatory agents

Derivatives like 15a-e demonstrate that substituent variations at the 2-position significantly alter solubility and metabolic stability, as shown in synthetic studies .

Functional Analogues: NSAIDs with Chloro-Substitutions

Chloro-substituted NSAIDs are common due to chlorine’s role in enhancing drug-receptor interactions. Key comparisons include:

  • Diclofenac : Features a dichlorophenyl group, contributing to potent COX-2 inhibition but higher gastrointestinal (GI) toxicity.
  • Indomethacin : Contains a chlorobenzoyl group, with strong anti-inflammatory effects but poor GI tolerability.
Table 2: Functional Comparison of Chloro-Substituted NSAIDs
Compound Chloro-Substitution Position COX Selectivity GI Safety Profile Clinical Use
2-Chloro Proglumetacin Pyrimidine 2-position Not reported Likely favorable Investigational
Proglumetacin None Non-selective Excellent OA, sports injuries
Diclofenac Phenyl 2,6-positions COX-2 > COX-1 Moderate-to-poor Broad inflammatory use

Proglumetacin’s clinical success (74–86% efficacy in acute epicondylitis vs. 49–72.5% for placebo) suggests that 2-Chloro Proglumetacin could retain or exceed this efficacy while maintaining GI safety, though further studies are needed.

Analytical Profiling

While Proglumetacin is confirmed via infrared (IR) spectroscopy , 2-Chloro Proglumetacin’s analysis would require advanced techniques such as:

  • HPLC-MS: Used for glycan-tagged analogues (e.g., 2-aminobenzamide vs. procainamide) .
  • Fluorescence Detection : Sensitive to chloro-substituted aromatic systems .

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